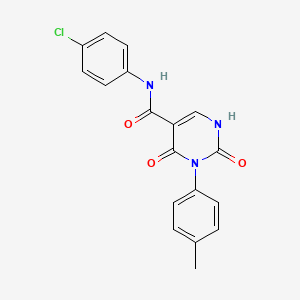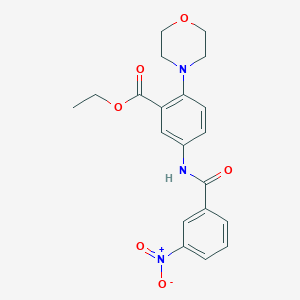
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with sulfonamide and butanamide functionalities, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Acetylation: The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
Amide Bond Formation: The final step involves coupling the sulfonamido-indole derivative with 4-ethylphenyl-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonamide moieties.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and sulfonamide groups.
Reduction: Reduced forms of the acetyl and amide groups.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide-containing substrates.
Medicine
The compound’s structure indicates potential pharmaceutical applications, possibly as an anti-inflammatory or antimicrobial agent due to the presence of the sulfonamide group, which is known for such activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The indole moiety may interact with various biological pathways, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine, which also contain sulfonamide groups.
Indole Derivatives: Compounds such as indomethacin and serotonin, which feature the indole core.
Uniqueness
What sets 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide apart is its combination of an indole core with both sulfonamide and butanamide functionalities. This unique structure allows for a broader range of chemical reactions and potential biological activities compared to simpler sulfonamide or indole derivatives.
Propriétés
Formule moléculaire |
C24H31N3O4S |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-(4-ethylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C24H31N3O4S/c1-6-18-7-9-20(10-8-18)25-24(29)23(15(2)3)26-32(30,31)21-11-12-22-19(14-21)13-16(4)27(22)17(5)28/h7-12,14-16,23,26H,6,13H2,1-5H3,(H,25,29) |
Clé InChI |
OKWHOYPLPMVZGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11287877.png)
![3-benzyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11287880.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11287892.png)
![3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11287898.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11287903.png)
![2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11287906.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B11287915.png)





![N-benzyl-N,5,5-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11287938.png)
![{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone](/img/structure/B11287945.png)
